molecular formula C16H25BrO B8614457 1-Bromo-4-decyloxybenzene CAS No. 30752-20-6

1-Bromo-4-decyloxybenzene

Cat. No. B8614457
CAS RN: 30752-20-6
M. Wt: 313.27 g/mol
InChI Key: KBAGYDCKVAKSFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05853613

Procedure details

Quantities: compound 28 (9.39 g, 0.03 mol) in anhydrous THF (100 ml), n-butyllithium (12.1 ml, 2.5M in hexane, 0.03 mol), trimethyl borate (6.24 g, 0.066 mol) in anhydrous THF (20 ml). The experimental procedure was as described for the preparation of compound 33.
Quantity
9.39 g
Type
reactant
Reaction Step One
Quantity
12.1 mL
Type
reactant
Reaction Step Two
Quantity
6.24 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([O:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18])=[CH:4][CH:3]=1.C([Li])CCC.[B:24](OC)([O:27]C)[O:25]C.C(OC1C=CC(B(O)O)=CC=1)CCCCCCC>C1COCC1>[CH2:9]([O:8][C:5]1[CH:6]=[CH:7][C:2]([B:24]([OH:27])[OH:25])=[CH:3][CH:4]=1)[CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18]

Inputs

Step One
Name
Quantity
9.39 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)OCCCCCCCCCC
Step Two
Name
Quantity
12.1 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
6.24 g
Type
reactant
Smiles
B(OC)(OC)OC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCC)OC1=CC=C(C=C1)B(O)O
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Six
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(CCCCCCCCC)OC1=CC=C(C=C1)B(O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.